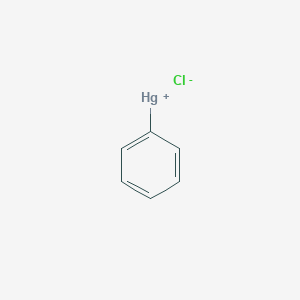

Phenylmercuric chloride

概要

説明

It is a white crystalline solid that is soluble in organic solvents such as benzene, ether, and pyridine, but only slightly soluble in water . This compound has been widely used in various applications due to its antimicrobial properties and its ability to act as a preservative.

準備方法

Synthetic Routes and Reaction Conditions: Phenylmercuric chloride can be synthesized through the mercuration of benzene. This process involves the reaction of benzene with mercuric acetate in the presence of a chloride source. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + \text{Hg(O}_2\text{CCH}_3\text{)}_2 + \text{NaCl} \rightarrow \text{C}_6\text{H}_5\text{HgCl} + \text{NaO}_2\text{CCH}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzene with mercuric chloride in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Phenylmercuric chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.

Addition Reactions: It can add to alkenes, forming organomercury compounds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.

Addition Reactions: Reagents such as alkenes and catalysts like mercuric acetate are used.

Oxidation and Reduction Reactions: Oxidizing agents like bromine and reducing agents like sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include phenylmercuric hydroxide and other substituted phenylmercury compounds.

Addition Reactions: Products include organomercury compounds with added functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

科学的研究の応用

Antifungal Applications

Phenylmercuric chloride has demonstrated significant antifungal properties, particularly in ophthalmic formulations. A comparative study highlighted its efficacy against filamentous fungi associated with fungal keratitis. The Minimum Inhibitory Concentration (MIC) values for phenylmercuric nitrate (a related compound) were notably lower than those for traditional antifungal agents like benzalkonium chloride:

| Fungal Species | MIC(50) Phenylmercuric Nitrate (μg/mL) | MIC(90) Phenylmercuric Nitrate (μg/mL) | MIC(50) Benzalkonium Chloride (μg/mL) | MIC(90) Benzalkonium Chloride (μg/mL) |

|---|---|---|---|---|

| Fusarium spp. | 0.0156 | 0.0313 | 16 | 32 |

| Aspergillus spp. | 0.0156 | 0.0313 | 32 | 32 |

| Alternaria alternata | 0.0313 | 0.0313 | 8 | 16 |

This study suggests that phenylmercuric compounds could be potent alternatives for treating ocular fungal infections, warranting further clinical investigation .

Agricultural Uses

This compound is utilized as a fungicide and bactericide in agriculture. It is effective in controlling various plant pathogens, including those affecting seeds and crops:

- Seed Treatment : Applied to oat seeds to control Helminthosporium infections.

- Bulb Treatment : Used on Narcissus bulbs to prevent Fusarium infections.

The compound's ability to inhibit fungal growth makes it a valuable tool in crop protection strategies .

Microbiological Research

In microbiological studies, this compound has been employed to investigate resistance mechanisms in bacteria. Research has shown that certain strains of Escherichia coli exhibit resistance to mercurial compounds, including this compound. This resistance can be transferred between bacterial strains, highlighting the importance of understanding microbial interactions with heavy metals .

Toxicological Studies

The toxicological profile of this compound has been extensively studied due to its mercury content. Organomercury compounds are known for their potential toxicity to aquatic life and can bioaccumulate in food chains:

- Toxicity Levels : Studies show varying acute toxicity levels across different species, with specific LC50 values indicating the concentration at which 50% of the test organisms die.

- Bioaccumulation : Organomercury compounds like phenylmercuric acetate have shown significant bioconcentration in aquatic organisms, raising concerns about environmental impact .

Case Studies

Several case studies have highlighted the efficacy and challenges associated with this compound:

- Case Study on Fungal Resistance : A study on the antifungal effects of phenylmercuric nitrate against resistant fungal strains demonstrated its superior activity compared to conventional treatments .

- Environmental Impact Assessment : Research assessing the environmental risks associated with agricultural use revealed significant bioconcentration factors for mercury in aquatic ecosystems .

作用機序

Phenylmercuric chloride exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. By binding to these groups, it disrupts the normal function of the proteins, leading to antimicrobial and preservative effects. The compound targets various molecular pathways, including those involved in microbial metabolism and cell wall synthesis .

類似化合物との比較

- Phenylmercuric acetate

- Phenylmercuric nitrate

- Methylmercury chloride

- Ethylmercury chloride

Comparison: Phenylmercuric chloride is unique due to its specific antimicrobial properties and its solubility profile. Compared to phenylmercuric acetate and phenylmercuric nitrate, it is more effective in certain preservative applications. Methylmercury chloride and ethylmercury chloride, on the other hand, are more commonly used in different contexts, such as in vaccines and as antifungal agents .

特性

IUPAC Name |

phenylmercury(1+);chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGTVRDHKJQFAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-56-1 | |

| Record name | Phenylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENYLMERCURIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。